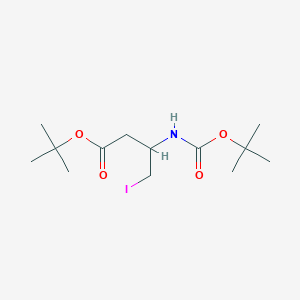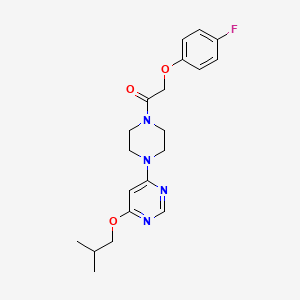
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is characterized by the presence of an iodine atom, which makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by iodination. The reaction conditions often include the use of organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The Boc-protected amino acids are synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of room-temperature ionic liquids derived from Boc-protected amino acids has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic Acid (TFA): For Boc deprotection.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can yield a variety of iodinated derivatives .
Scientific Research Applications
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has several scientific research applications, including:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Organic Synthesis: Serves as a building block for the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its role as an intermediate in chemical reactions. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Uniqueness
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom allows for specific substitution reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C13H24INO4 |
|---|---|
Molecular Weight |
385.24 g/mol |
IUPAC Name |
tert-butyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17) |
InChI Key |
FHEMZYHXWAKDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione](/img/structure/B12216785.png)
![3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole](/img/structure/B12216787.png)
![3-(1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12216791.png)
![3-(4-Fluorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thi ol](/img/structure/B12216794.png)
![1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12216797.png)
![(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone](/img/structure/B12216803.png)

![2-methyl-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12216808.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12216813.png)
![2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12216817.png)
![1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B12216818.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12216828.png)
![N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12216832.png)
![4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12216835.png)
